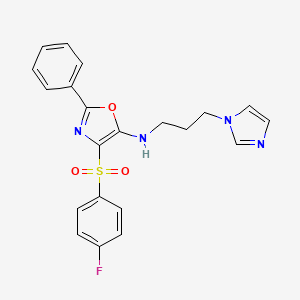
N-(3-(1H-imidazol-1-yl)propyl)-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-(1H-imidazol-1-yl)propyl)-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazole ring, followed by various substitution reactions to introduce the propyl, phenylsulfonyl, and phenyloxazol groups. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring and the phenyloxazol group are both aromatic, contributing to the compound’s stability. The fluorophenylsulfonyl group is likely to be quite electronegative due to the presence of the fluorine atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole ring could participate in electrophilic substitution reactions, and the amine group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole ring and the amine group could make the compound polar and potentially soluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- Imidazoles, including compounds like N-(3-(1H-imidazol-1-yl)propyl)-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine, have been a subject of research for novel synthesis methods. For instance, Yu, Deng, and Cao (2015) developed a method for synthesizing highly substituted imidazoles, showcasing the versatility and potential for creating various derivatives of these compounds (Yu, Deng, & Cao, 2015).
- These imidazoles have unique chemical properties that enable their use in various applications. Research by Cui, Zhu, Li, and Cao (2018) demonstrated the efficient synthesis of sulfonylated furans or imidazo[1,2-a]pyridine derivatives, highlighting the compound's role in creating diverse molecular structures (Cui, Zhu, Li, & Cao, 2018).
Potential in Material Science
- In the field of material science, research by Liu et al. (2016) utilized a derivative of phenanthroimidazole, a related compound, for creating efficient green and orange-red phosphorescent OLEDs with low efficiency roll-off at high brightness. This research underscores the potential of imidazole derivatives in advanced material applications (Liu et al., 2016).
Applications in Polymer Modification
- Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including imidazoles, for potential use in medical applications due to their enhanced antibacterial and antifungal activities. This research highlights the applicability of imidazoles in polymer modification for biomedical uses (Aly & El-Mohdy, 2015).
Relevance in Organic Synthesis
- Imidazole derivatives play a significant role in organic synthesis. Dunetz and Danheiser (2003) described a general amination strategy for the N-alkynylation of carbamates, sulfonamides, and chiral oxazolidinones and imidazolidinones, showcasing the importance of these compounds in synthesizing various organic structures (Dunetz & Danheiser, 2003).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)-2-phenyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c22-17-7-9-18(10-8-17)30(27,28)21-20(24-11-4-13-26-14-12-23-15-26)29-19(25-21)16-5-2-1-3-6-16/h1-3,5-10,12,14-15,24H,4,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDAKNHMXUBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(tert-butyl)-3-(2-ethoxyethyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2589564.png)
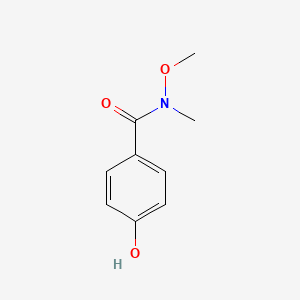
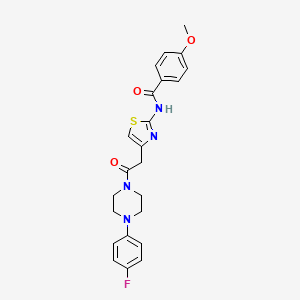
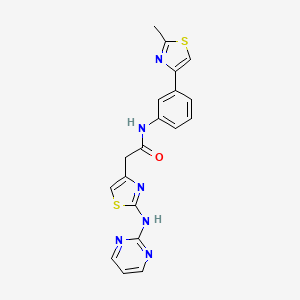
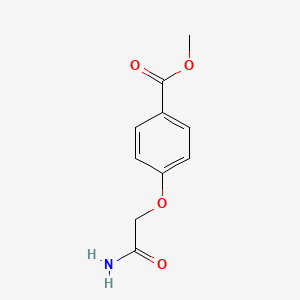
![1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2589574.png)
![N-(4-(2-(isobutylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2589576.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2589578.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2589579.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2589581.png)
![Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2589582.png)
![2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2589584.png)
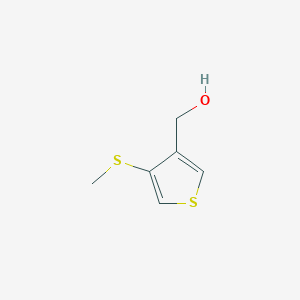
![1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2589586.png)